2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde
Overview
Description
Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known for their diverse range of biological activities and are used in the synthesis of a variety of pharmaceutical compounds .
Synthesis Analysis
The synthesis of furan derivatives often involves electrophilic substitution at the 2-position of the furan ring . For example, 2-(2-furyl)benzothiazole has been synthesized through various electrophilic reactions including nitration, bromination, hydroxymethylation, formylation, and acylation .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques. For instance, 2-(2-furyl)ethanol, a related compound, has a molecular formula of C6H8O2 and a mono-isotopic mass of 112.052429 Da .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, 2-(2-furyl)benzothiazole has been found to undergo electrophilic reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be quite diverse. For example, 2-(2-furyl)ethanol has a density of 1.1±0.1 g/cm3, a boiling point of 174.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C .Scientific Research Applications
Synthesis of Furan Derivatives
Furan compounds are of significant interest due to their wide range of applications in the chemical industry. The synthesis of stable furan derivatives, such as 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde , directly from carbohydrates is a challenging yet important task in contemporary chemistry . These derivatives are promising for biological screening due to their stability and solubility.
Biotransformation in Yeast Cultures
Biotransformations using yeast strains can selectively hydrogenate chalcone derivatives to produce compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde . This process is advantageous for the efficient production of target compounds with minimal formation of side products, which is crucial for the development of sweeteners and other food additives.
Urease Inhibition for Medical Applications
Derivatives of 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde have been studied for their urease inhibitory properties . This is particularly relevant in medical research for the treatment of diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers.
Antiviral and Antibacterial Properties
Compounds derived from 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde exhibit a broad spectrum of biological activities, including antiviral and antibacterial properties . This makes them valuable for pharmaceutical applications where they can be used to combat various pathogens.
Antioxidant Activity
The antioxidant activity of furan derivatives is another important application in scientific research. Antioxidants play a crucial role in protecting cells from oxidative stress, and compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde could be used to develop new antioxidant therapies .
Sweeteners in Food Industry
The food industry has shown interest in dihydrochalcones, which can be synthesized from furan compounds. These sweeteners are synthesized by plant cells and are a part of our daily diet. The ability to synthesize these sweeteners from compounds like 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is beneficial for creating natural and healthy alternatives to traditional sugar .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMXRAUECZPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.